N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
Brand Name: Vulcanchem
CAS No.: 1287218-66-9
VCID: VC2668001
InChI: InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15)
SMILES: CNCC1=C(C=NN1)C2=CC=C(C=C2)F
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine

CAS No.: 1287218-66-9

Cat. No.: VC2668001

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine - 1287218-66-9

Specification

CAS No. 1287218-66-9
Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name 1-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
Standard InChI InChI=1S/C11H12FN3/c1-13-7-11-10(6-14-15-11)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3,(H,14,15)
Standard InChI Key OVNDBABZWGJOES-UHFFFAOYSA-N
SMILES CNCC1=C(C=NN1)C2=CC=C(C=C2)F
Canonical SMILES CNCC1=C(C=NN1)C2=CC=C(C=C2)F

Introduction

Chemical Structure and Identification

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine features a pyrazole ring core with specific substituents that define its chemical identity and potential biological interactions. This compound contains three key structural components: a pyrazole heterocycle, a 4-fluorophenyl group, and a methylamine moiety.

Structural Characteristics

The compound consists of a 1H-pyrazol-3-yl scaffold with a 4-fluorophenyl group at the 4-position and a methylaminomethyl group at the 3-position. The presence of the fluorine atom on the phenyl ring potentially enhances metabolic stability and lipophilicity, properties often sought in drug development. The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as the central scaffold of the molecule.

Chemical Identifiers and Properties

The compound is identified by several chemical descriptors, which are summarized in the following table:

PropertyValue
Chemical FormulaC₁₁H₁₂FN₃
Molecular Weight205.23 g/mol
CAS Number1287218-66-9
IUPAC NameN-{[4-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine
SMILES NotationCN(CC1=C(C=NN1)C2=CC=C(C=C2)F)C

The compound exists as a solid at room temperature and exhibits moderate solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol, a property attributed to its balanced hydrophilic-hydrophobic character .

Synthesis Methods and Reaction Pathways

Specialized Synthetic Routes

For introducing the methylamine functionality, reductive amination reactions are commonly employed. This typically involves the reaction of a pyrazole-carbaldehyde with methylamine under reducing conditions, using reagents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen with a palladium catalyst.

The synthesis of the 4-fluorophenyl-substituted pyrazole intermediate may involve cross-coupling reactions, such as Suzuki coupling, between appropriately functionalized pyrazole and 4-fluorophenyl precursors. Such reactions typically require palladium catalysts, appropriate ligands, and base .

Physicochemical Properties

Physical Properties

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine possesses physicochemical properties that are characteristic of fluorinated heterocyclic amines. While specific experimental data for this compound is limited, its properties can be inferred from those of structurally similar compounds.

The compound is expected to have a melting point in the range of 85-120°C, based on data from related pyrazole derivatives. Its lipophilicity, as measured by the calculated partition coefficient (cLogP), is estimated to be between 1.5-2.5, indicating a balanced distribution between aqueous and lipid phases that may contribute to favorable drug-like properties .

Chemical Reactivity

The reactivity of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine is defined by its functional groups. Key reaction sites include:

  • The pyrazole N-H, which can undergo N-alkylation reactions

  • The secondary amine nitrogen, which can participate in nucleophilic substitution reactions

  • The aromatic systems (pyrazole and phenyl rings), which can undergo electrophilic aromatic substitution, albeit with reduced reactivity due to the electron-withdrawing fluorine substituent

The compound can potentially undergo the following reactions:

Reaction TypeReagentsConditionsExpected Products
N-alkylationAlkyl halides, baseDMF, K₂CO₃, 60°CN-alkylated derivatives
OxidationOxidizing agents (e.g., KMnO₄)Acidic mediumOxidized amine derivatives
ReductionReducing agents (e.g., LiAlH₄)Dry ether, 0°CPotential ring reduction products
AcylationAcyl chlorides, baseDCM, TEA, 0-25°CAmide derivatives

Biological Activities and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine and related compounds is crucial for optimizing biological activity. Key structural features that influence activity include:

  • The position of the fluorine atom on the phenyl ring (4-position in this compound)

  • The substitution pattern on the pyrazole ring

  • The nature of the amino alkyl substituent

Studies on similar compounds have shown that modifications to these structural elements can significantly impact biological activity. For example, the position of the fluorophenyl group (at position 3 versus position 4 of the pyrazole) can alter the compound's affinity for specific enzyme targets .

Analytical Characterization and Identification

Spectroscopic Methods

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: The ¹H NMR spectrum would show characteristic signals for the pyrazole ring protons (typically δ 7.5-8.0 ppm), methylene protons adjacent to the nitrogen (δ 3.5-4.0 ppm), and N-methyl protons (δ 2.2-2.5 ppm). The ¹³C NMR would display signals for the fluorophenyl carbon (with characteristic C-F coupling), pyrazole carbons, and aliphatic carbons.

  • Mass Spectrometry: The compound would show a molecular ion peak at m/z 205 (M+) with characteristic fragmentation patterns involving cleavage at the C-N bonds.

  • IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm⁻¹), C-F stretching (1000-1400 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹).

Chromatographic Analysis

Analytical separation and identification of N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine can be achieved using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Typical conditions would involve a reverse-phase C18 column, with a mobile phase consisting of acetonitrile/water with 0.1% formic acid.

  • Gas Chromatography (GC): Analysis could be performed using a non-polar column (e.g., DB-5) with temperature programming from 100°C to 280°C.

  • Thin-Layer Chromatography (TLC): Using silica gel plates with development systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol mixtures.

Comparative Analysis with Structural Analogs

Structural Variations

N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine belongs to a family of fluorinated pyrazole derivatives with varying substitution patterns. Comparing this compound with its structural analogs provides insight into how subtle structural changes affect physicochemical and biological properties.

The table below summarizes key structural analogs and their distinguishing features:

CompoundKey Structural DifferenceCAS NumberReference
N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamineReference compound1287218-66-9
1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amineFluorophenyl at N-1, amine at C-41549478-22-9
N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amineFluorophenylmethyl at N, methyl at N-11006961-72-3
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-aminePrimary amine at C-4 instead of methylaminomethyl1528656-66-7
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amineAmine at C-5 instead of C-4126417-81-0

Structure-Property Relationships

The different substitution patterns in these analogs lead to variations in physicochemical properties:

  • Lipophilicity: The presence and position of the fluorophenyl group significantly affects the compounds' lipophilicity. Compounds with the fluorophenyl directly attached to the pyrazole ring (as in our target compound) generally exhibit higher lipophilicity than those with the fluorophenyl connected via a methylene bridge .

  • Solubility: The nature of the amine substituent (primary vs. secondary vs. tertiary) influences aqueous solubility, with primary amines typically showing higher water solubility due to their ability to form hydrogen bonds .

  • Metabolic Stability: The position of the fluorine atom and the substitution pattern on the pyrazole ring affect susceptibility to metabolic enzymes, with certain arrangements providing greater resistance to metabolism.

Future Research Directions

Chemical Modifications

Further structural optimization could involve:

  • Modification of the methyl group on the amine to other alkyl or functional groups to improve target selectivity

  • Introduction of additional substituents on the pyrazole ring to enhance binding affinity

  • Exploration of bioisosteric replacements for the fluorine atom to modulate electronic properties

  • Development of structurally constrained analogs to enhance binding affinity through reduced conformational flexibility

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